
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde
Overview
Description
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde, also known as DMQD-Ph, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the fields of medicinal chemistry, biochemistry, and biotechnology.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde involves the inhibition of certain enzymes and proteins that are involved in disease processes. This compound has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. It has also been found to inhibit the aggregation of beta-amyloid protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a fluorescent probe, which makes it useful for imaging and detection of biological molecules. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of (E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde in scientific research. One direction is the development of this compound derivatives with improved solubility and reduced toxicity. Another direction is the use of this compound as a tool for studying disease processes and identifying potential drug targets. This compound may also have potential in the development of new diagnostic tools and therapies for various diseases.
In conclusion, this compound is a chemical compound that has been synthesized for various scientific research applications. It has potential in the fields of medicinal chemistry, biochemistry, and biotechnology. This compound has been found to have antioxidant and anti-inflammatory properties, and it has been used as a fluorescent probe for imaging and detection of biological molecules. While this compound has some limitations, it has several advantages for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound derivatives and the use of this compound as a tool for studying disease processes.
Scientific Research Applications
(E)-2-(3,4-dihydroxy-5-methoxystyryl)-8-hydroxyquinoline-7-carbaldehyde has been used in various scientific research applications, including medicinal chemistry, biochemistry, and biotechnology. It has been found to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a fluorescent probe for imaging and detection of biological molecules.
properties
IUPAC Name |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-25-16-9-11(8-15(22)19(16)24)2-6-14-7-5-12-3-4-13(10-21)18(23)17(12)20-14/h2-10,22-24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVWPFJUBUQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC2=NC3=C(C=C2)C=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



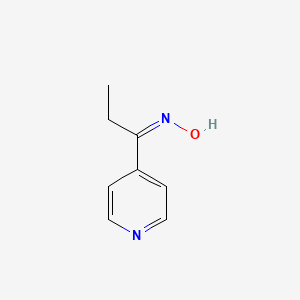
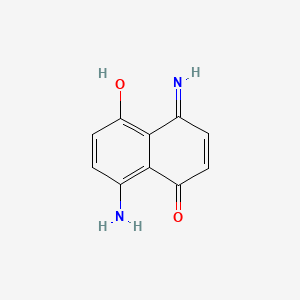


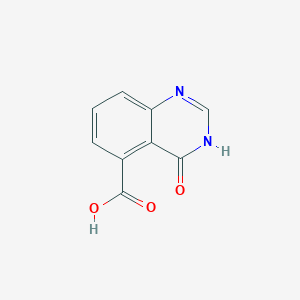
![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)
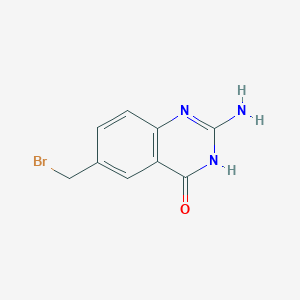
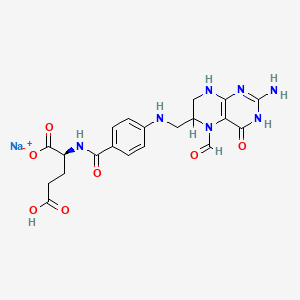
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)
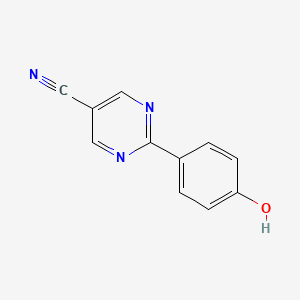
![2-[4-(3-Methoxyphenyl)piperazinyl]-3,5,6,7,8-pentahydroquinazolin-4-one](/img/structure/B1497131.png)
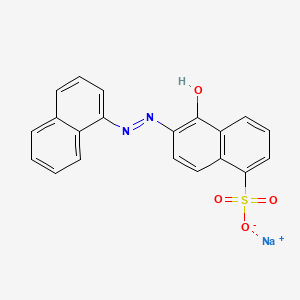
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)
![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)